

Spectroscopic Profile of 2-Ethyl-6-methylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Ethyl-6-methylpyridine

Cat. No.: B072595

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Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Ethyl-6-methylpyridine** (CAS No: 1122-69-6), a substituted pyridine derivative of interest in various fields of chemical research and development. The document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies used for their acquisition. This information is crucial for the unambiguous identification, characterization, and quality control of this compound.

Spectroscopic Data

The following sections summarize the key spectroscopic data obtained for **2-Ethyl-6-methylpyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The ^1H and ^{13}C NMR data for **2-Ethyl-6-methylpyridine** are presented below.

Table 1: ^1H NMR Spectroscopic Data for **2-Ethyl-6-methylpyridine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.42	Triplet	1H	H-4
6.90	Doublet	1H	H-3 or H-5
6.88	Doublet	1H	H-3 or H-5
2.76	Quartet	2H	-CH ₂ - (Ethyl)
2.49	Singlet	3H	-CH ₃ (Methyl)
1.28	Triplet	3H	-CH ₃ (Ethyl)

Table 2: ¹³C NMR Spectroscopic Data for **2-Ethyl-6-methylpyridine**

Chemical Shift (δ) ppm	Assignment
160.7	C-2
156.9	C-6
136.3	C-4
120.7	C-3 or C-5
117.8	C-3 or C-5
29.1	-CH ₂ - (Ethyl)
24.3	-CH ₃ (Methyl)
13.9	-CH ₃ (Ethyl)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: FT-IR Spectroscopic Data for **2-Ethyl-6-methylpyridine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2967	Strong	C-H stretch (aliphatic)
1588	Strong	C=C/C=N stretch (aromatic ring)
1573	Strong	C=C/C=N stretch (aromatic ring)
1459	Medium	C-H bend (aliphatic)
1150	Medium	C-C stretch
828	Strong	C-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for **2-Ethyl-6-methylpyridine**

m/z	Relative Intensity (%)	Assignment
121	45	[M] ⁺ (Molecular Ion)
106	100	[M-CH ₃] ⁺
79	15	[C ₅ H ₅ N] ⁺
78	10	[C ₅ H ₄ N] ⁺
52	8	
51	12	

Experimental Protocols

The spectroscopic data presented above were acquired using the following experimental protocols.

NMR Spectroscopy

- Instrumentation: A JEOL JNM-ECA-500 spectrometer was used.
- Solvent: Deuterated chloroform (CDCl_3) was used as the solvent.
- Reference: Tetramethylsilane (TMS) was used as an internal standard ($\delta = 0.00$ ppm).
- ^1H NMR: The proton NMR spectrum was recorded at 500 MHz.
- ^{13}C NMR: The carbon NMR spectrum was recorded at 125 MHz.

IR Spectroscopy

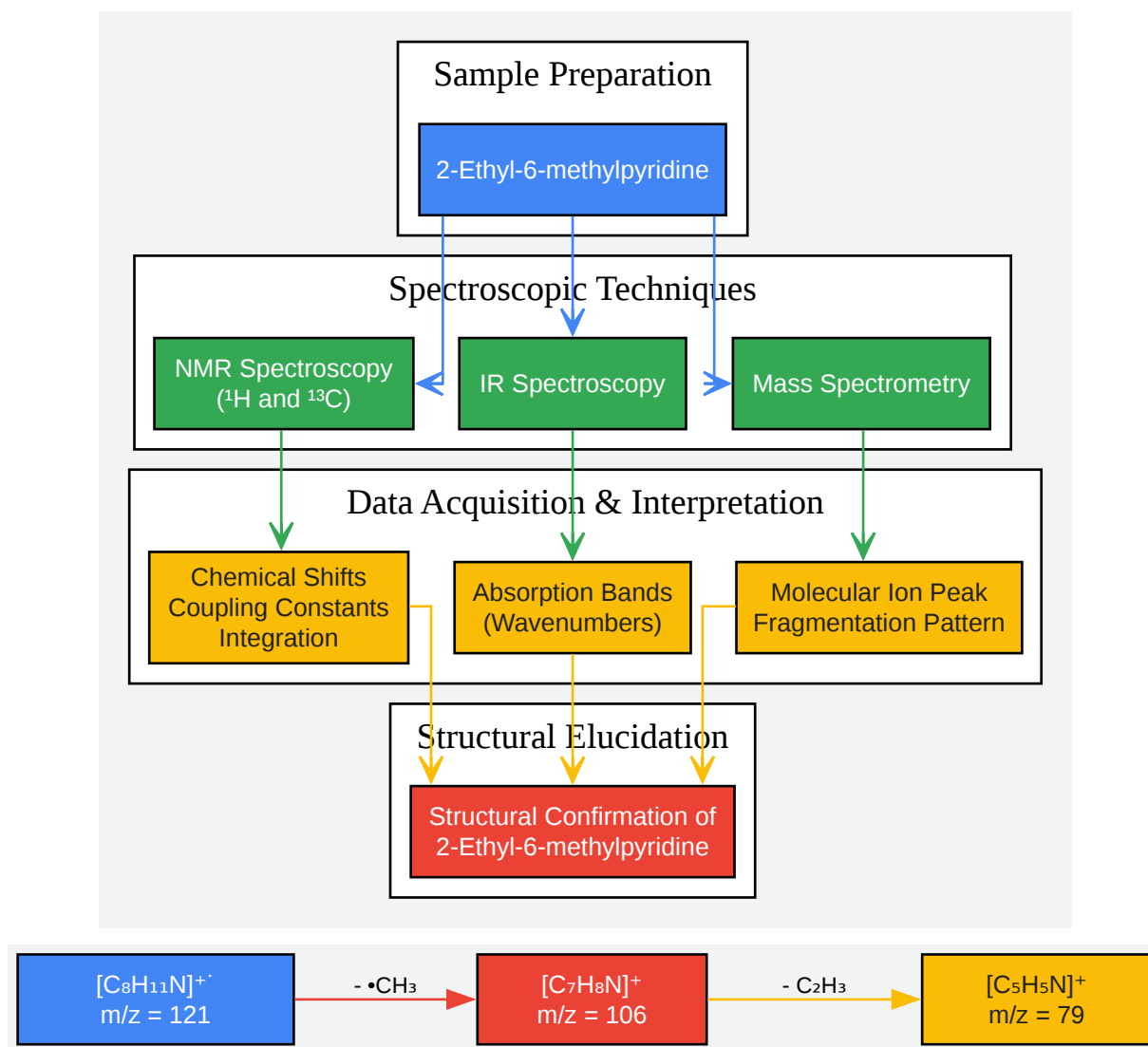
- Instrumentation: A JASCO FT/IR-4100 spectrometer was used.
- Method: The spectrum was obtained using the liquid film method, where a thin film of the neat liquid sample was placed between two salt plates (e.g., NaCl or KBr).

Mass Spectrometry

- Instrumentation: A JEOL JMS-GCmate II GC-MS system was used.
- Ionization Method: Electron Ionization (EI) was employed.
- Ionization Energy: The electron energy was set to 70 eV.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and a plausible fragmentation pathway in mass spectrometry.



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